The synthesis of ent-Dorzolamide hydrochloride involves several key steps, which can be summarized as follows:
These steps highlight the complexity and precision required in synthesizing ent-Dorzolamide hydrochloride, ensuring high purity and yield.
Ent-Dorzolamide hydrochloride has a molecular formula of C₁₃H₁₈N₂O₄S₂ and a molecular weight of approximately 338.42 g/mol. Its structure features:
The three-dimensional conformation of ent-Dorzolamide hydrochloride allows it to effectively bind to the active site of carbonic anhydrase enzymes, inhibiting their activity.
Ent-Dorzolamide hydrochloride participates in various chemical reactions primarily related to its role as a drug:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with ent-Dorzolamide hydrochloride.
Ent-Dorzolamide hydrochloride exerts its pharmacological effects through competitive inhibition of carbonic anhydrase II and IV isoenzymes in the ciliary body of the eye. This inhibition leads to:
Clinical studies have demonstrated that dorzolamide can reduce intraocular pressure by approximately 20% to 30% when administered as an ophthalmic solution .
Ent-Dorzolamide hydrochloride exhibits several notable physical and chemical properties:
These properties are significant when considering formulation strategies for ophthalmic delivery systems.
Ent-Dorzolamide hydrochloride is primarily utilized in ophthalmology for:
The compound's ability to lower intraocular pressure has made it a staple in glaucoma management protocols worldwide.
Chiral separation of dorzolamide enantiomers is essential for ensuring stereochemical purity. A validated HPLC method uses a Chiral-AGP column (150 × 4.0 mm, 5 µm) with a 0.1 M ammonium acetate buffer (pH 7.0) mobile phase. Under these conditions, (4S,6S)-dorzolamide and (4R,6R)-ent-dorzolamide exhibit baseline separation (resolution factor >1.5), attributed to differential interactions with the glycoprotein stationary phase [2] [6].
Table 1: Chiral HPLC Separation Parameters for Dorzolamide Enantiomers
Parameter | (4S,6S)-Dorzolamide | (4R,6R)-ent-Dorzolamide |
---|---|---|
Retention time (min) | 8.2 | 10.5 |
Calibration range (µg/mL) | 0.5–10 | 0.2–5 |
LOD (µg/mL) | 0.2 | 0.05 |
LOQ (µg/mL) | 0.5 | 0.2 |
Repeatability (% RSD) | <2% | <2% |
The method demonstrates specificity for quantifying ≤0.1% (4R,6R)-ent-dorzolamide in ophthalmic formulations [6]. Enantiomer elution order confirms the AGP phase’s higher affinity for the pharmacologically active (4S,6S)-form, likely due to enhanced hydrophobic or ionic bonding [2].
X-ray crystallography of (4S,6S)-dorzolamide hydrochloride reveals a thienothiopyran core with a trans-fused ring junction. The thiopyran ring adopts a half-chair conformation, and the sulfonamide group occupies an axial position. Key crystallographic parameters include [1] [4]:
Table 2: Crystallographic Descriptors of (4S,6S)-Dorzolamide Hydrochloride
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁ |
Bond angle (C4–C6–S7) | 112.3° |
Torsion angle (S7–C6–C4–N9) | -58.2° |
Hydrogen bonding | N–H···Cl (2.98 Å) |
Although no crystal structure of (4R,6R)-ent-dorzolamide is reported, its configuration is enantiomorphic. Computational inversion of (4S,6S)-coordinates predicts identical bond lengths/angles but opposite torsional handedness. This inversion reverses spatial positioning of the ethylamino pharmacophore, disrupting CA II active-site complementarity [1] [5].
Docking simulations of both enantiomers into human CA II (PDB: 3HS4) demonstrate stark affinity differences. (4S,6S)-Dorzalamide positions its sulfonamide group toward Zn²⁺ (2.1 Å distance), while the ethylamino moiety forms hydrophobic contacts with Val-121. In contrast, (4R,6R)-ent-dorzolamide experiences steric clashes with Thr-199 and His-94, displacing the sulfonamide from Zn²⁺ (>4.0 Å) [3].
Table 3: Docking Results of Dorzolamide Enantiomers in CA II
Parameter | (4S,6S)-Dorzolamide | (4R,6R)-ent-Dorzolamide |
---|---|---|
Docking score (kcal/mol) | -9.8 | -5.3 |
Zn²⁺–Sulfonamide distance (Å) | 2.1 | 4.2 |
H-bond interactions | 3 | 0 |
van der Waals contacts | 8 | 3 |
Molecular dynamics simulations reveal the (4R,6R)-enantiomer induces conformational changes in Gln-92 and Glu-117, widening the active site by 2.3 Å. This reduces residence time 50-fold compared to (4S,6S)-dorzolamide [3].
The (4S,6S)-configuration is indispensable for CA II inhibition (IC₅₀ = 0.18 nM). Stereoinversion to (4R,6R)-ent-dorzolamide elevates IC₅₀ >1000-fold (210 nM) by disrupting three critical interactions:
Table 4: Enzyme Kinetics of Dorzolamide Enantiomers Against CA Isoenzymes
Isoenzyme | (4S,6S)-Dorzolamide Kᵢ (nM) | (4R,6R)-ent-Dorzolamide Kᵢ (nM) | Selectivity Ratio (ent/active) |
---|---|---|---|
hCA II | 0.18 | 210 | 1,167 |
hCA I | 500 | 980 | 1.96 |
hCA IV | 22 | 715 | 32.5 |
The >1,000-fold loss in CA II affinity for the (4R,6R)-enantiomer underscores strict stereochemical requirements for inhibitory activity. Notably, CA IV tolerates stereoinversion better (32.5-fold difference), suggesting active-site plasticity among isoforms [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: